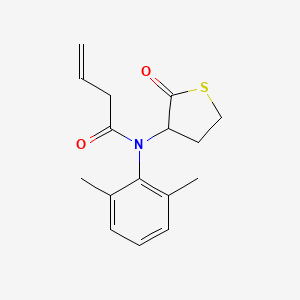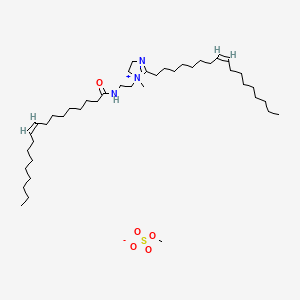
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring long-chain unsaturated fatty acids and an imidazolium core, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through a cyclization reaction involving a diamine and a diacid chloride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Attachment of Long-Chain Fatty Acids: The unsaturated fatty acids (8Z-heptadecenyl and 9Z-octadecenoyl) are introduced through esterification or amidation reactions. These reactions are typically catalyzed by strong acids or bases and require careful control of temperature and reaction time to ensure high yields.
Quaternization: The final step involves the quaternization of the imidazolium nitrogen with methyl sulfate to form the desired product. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall yield and purity. Additionally, industrial processes often involve the use of more robust catalysts and reagents to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives under specific conditions.
Substitution: The methyl sulfate group can be substituted with other nucleophiles, such as halides or alkoxides, to form different imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide. These reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and cycloaddition reactions.
Biology: Studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: Employed as an ionic liquid in various industrial processes, including electroplating, extraction, and separation techniques.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate involves its interaction with biological membranes and proteins. The long-chain fatty acids allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with various proteins, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain and different anion.
1-Butyl-3-methylimidazolium tetrafluoroborate: Different alkyl chain length and anion.
1-Ethyl-3-methylimidazolium acetate: Different alkyl chain length and anion.
Uniqueness
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate is unique due to its long-chain unsaturated fatty acids, which confer distinct physicochemical properties and biological activities. These long chains enhance its ability to interact with lipid membranes and proteins, making it particularly effective in applications such as antimicrobial agents and drug delivery systems.
Properties
CAS No. |
70206-24-5 |
|---|---|
Molecular Formula |
C42H81N3O5S |
Molecular Weight |
740.2 g/mol |
IUPAC Name |
(Z)-N-[2-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;methyl sulfate |
InChI |
InChI=1S/C41H77N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-42-36-38-44(40,3)39-37-43-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-39H2,1-3H3;1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI Key |
ASOLQNQTXIEOPJ-YIQDKWKASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)

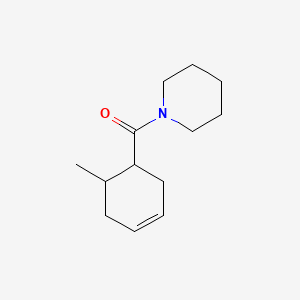
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
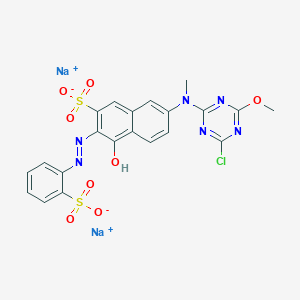
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

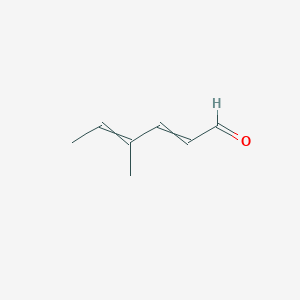
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)


